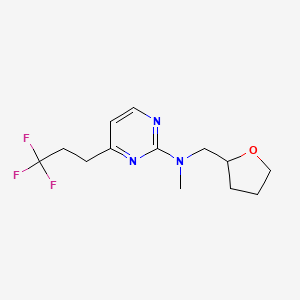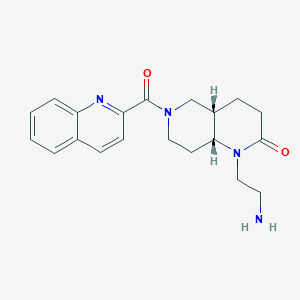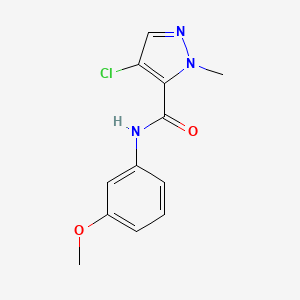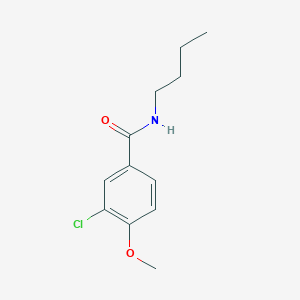
N-butyl-3-chloro-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-3-chloro-4-methoxybenzamide, also known as BCMO, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. BCMO is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. The inhibition of FAAH by BCMO leads to an increase in the levels of endocannabinoids, which has been shown to have a range of physiological effects.
作用機序
N-butyl-3-chloro-4-methoxybenzamide is a potent inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can activate cannabinoid receptors (CB1 and CB2) and produce a range of physiological effects.
Biochemical and Physiological Effects:
The increase in endocannabinoid levels produced by this compound has been shown to have a range of physiological effects. These include pain relief, anti-inflammatory effects, and anxiolytic effects. This compound has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the advantages of using N-butyl-3-chloro-4-methoxybenzamide in lab experiments is its potency as an inhibitor of FAAH. This allows for a more complete inhibition of FAAH and a more robust increase in endocannabinoid levels. However, one limitation of using this compound is its relatively low selectivity for FAAH. This compound has been shown to inhibit other enzymes such as monoacylglycerol lipase (MAGL) and cyclooxygenase-2 (COX-2), which may produce unwanted effects.
将来の方向性
There are several future directions for research on N-butyl-3-chloro-4-methoxybenzamide. One area of interest is the development of more selective FAAH inhibitors that do not inhibit other enzymes. This may lead to more targeted and effective therapies for conditions such as chronic pain and inflammation. Another area of interest is the investigation of the role of the endocannabinoid system in the regulation of mood and behavior. This may lead to the development of novel therapies for mood disorders such as depression and anxiety. Finally, the neuroprotective effects of this compound may be further investigated for their potential use in the treatment of neurodegenerative diseases.
合成法
N-butyl-3-chloro-4-methoxybenzamide can be synthesized by reacting 3-chloro-4-methoxybenzoic acid with butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or tetrahydrofuran (THF). The product is then purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
科学的研究の応用
N-butyl-3-chloro-4-methoxybenzamide has been used extensively in scientific research as a tool to investigate the role of the endocannabinoid system in various physiological processes. The endocannabinoid system is a complex signaling system that regulates a wide range of physiological functions including pain, inflammation, appetite, and mood. The system consists of endogenous cannabinoids (endocannabinoids), their receptors, and the enzymes responsible for their synthesis and degradation.
特性
IUPAC Name |
N-butyl-3-chloro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-3-4-7-14-12(15)9-5-6-11(16-2)10(13)8-9/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRJHCQVBBSTJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
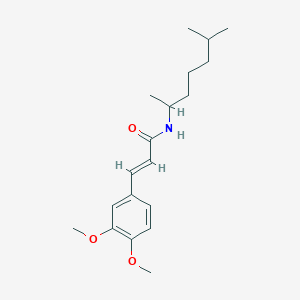
![N-benzyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5290264.png)
![4-{[4-(2,4-dimethylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5290272.png)
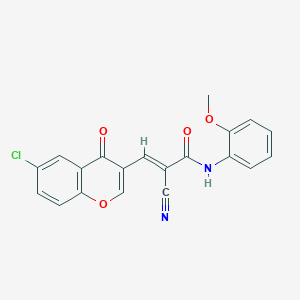
![4-{[(4-amino-6-methyl-2-pyrimidinyl)methyl]amino}benzenesulfonamide](/img/structure/B5290280.png)
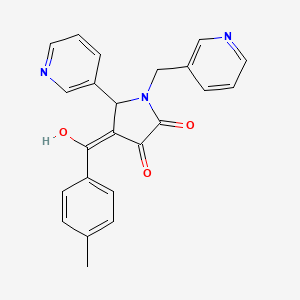

![(3aR*,5R*,6S*,7aS*)-2-[1-(1-phenylethyl)-1H-tetrazol-5-yl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5290295.png)
![N-[2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine](/img/structure/B5290301.png)
![4-cyclopentyl-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B5290305.png)
![5-[(3-fluorophenoxy)methyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5290314.png)
